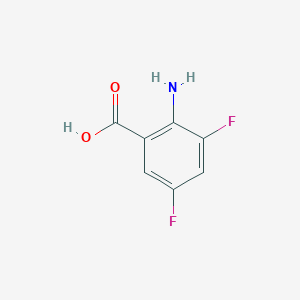

2-Amino-3,5-difluorobenzoic acid

Description

The exact mass of the compound 2-Amino-3,5-difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3,5-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORJRQVQTYNLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562624 | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-78-0 | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126674-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,5-difluorobenzoic acid (CAS: 126674-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzoic acid, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, a representative synthesis protocol, and its applications, with a focus on its potential role in pharmaceutical and materials science research.

Core Physicochemical and Spectroscopic Data

2-Amino-3,5-difluorobenzoic acid is a difluorinated anthranilic acid derivative. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties, acidity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1]

Physicochemical Properties

The key physicochemical properties of 2-Amino-3,5-difluorobenzoic acid are summarized in the table below. Predicted values are based on computational models.

| Property | Value | Reference |

| CAS Number | 126674-78-0 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | White to yellow or brown solid/powder | |

| Purity | Typically available as ≥95% or ≥98% | [3] |

| IUPAC Name | 2-amino-3,5-difluorobenzoic acid | |

| InChI Key | NORJRQVQTYNLAO-UHFFFAOYSA-N | |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 291.8 ± 40.0 °C | [2] |

| Flash Point (Predicted) | 130.272 °C | [2] |

| Vapor Pressure (Predicted) | 0.001 mmHg at 25°C | [2] |

| Storage Conditions | Store in a refrigerator, under inert gas (Nitrogen or Argon) |

Spectroscopic Profile

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2 - 7.5 | m | Aromatic CH (H-4, H-6) |

| ~5.0 - 6.0 | br s | Amine (-NH₂) |

| ~13.0 | br s | Carboxylic Acid (-COOH) |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carboxylic Acid (C=O) |

| ~155.0 (dd) | Aromatic C-F |

| ~148.0 (dd) | Aromatic C-F |

| ~135.0 (d) | Aromatic C-NH₂ |

| ~115.0 - 125.0 | Aromatic C-H & C-COOH |

Expected FTIR Spectral Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3500 | N-H | Stretching (Amine) |

| 2500 - 3300 | O-H | Stretching (Carboxylic Acid) |

| ~1670 - 1700 | C=O | Stretching (Carboxylic Acid) |

| ~1580 - 1620 | C=C | Stretching (Aromatic Ring) |

| ~1200 - 1350 | C-F | Stretching |

| ~1100 - 1300 | C-N | Stretching |

Expected Mass Spectrometry Data

| m/z | Ion |

| 173.03 | [M]⁺ (Molecular Ion) |

| 156.03 | [M-OH]⁺ |

| 128.03 | [M-COOH]⁺ |

Synthesis and Experimental Protocols

The most common synthetic route to 2-Amino-3,5-difluorobenzoic acid involves a two-step process starting from 3,5-difluorobenzoic acid.[2] First, an electrophilic aromatic substitution (nitration) introduces a nitro group at the C2 position. This is followed by the reduction of the nitro group to an amine.

Caption: Two-step synthesis of 2-Amino-3,5-difluorobenzoic acid.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on established methods for nitration of benzoic acids and reduction of nitroarenes. Note: This procedure should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Nitro-3,5-difluorobenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-difluorobenzoic acid (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

-

Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3,5-difluorobenzoic acid, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The crude product is 2-Nitro-3,5-difluorobenzoic acid.

Step 2: Synthesis of 2-Amino-3,5-difluorobenzoic acid

-

Reaction Setup: To a solution of 2-Nitro-3,5-difluorobenzoic acid (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Reduction: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.

-

Work-up: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-Amino-3,5-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Applications in Research and Development

2-Amino-3,5-difluorobenzoic acid is a versatile building block primarily used as an intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The fluorinated anthranilic acid scaffold is a common feature in various drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can impart desirable properties to agrochemicals, such as increased potency and stability.

-

High-Performance Polymers: This compound can be used as a monomer in the synthesis of specialty polymers like polyimides, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[4]

Biological Activity and Potential Research Directions

While there is limited publicly available data on the specific biological targets of 2-Amino-3,5-difluorobenzoic acid, its structural similarity to other biologically active anthranilic acid derivatives suggests potential for further investigation. Anthranilic acid derivatives have been explored as inhibitors for a variety of enzymes. The electron-withdrawing nature of the fluorine atoms in 2-Amino-3,5-difluorobenzoic acid makes it an interesting candidate for screening against various enzymatic targets.

Hypothetical Screening Workflow for Enzyme Inhibition

The following workflow illustrates a general approach for screening the compound for potential enzyme inhibitory activity.

Caption: Hypothetical workflow for screening as an enzyme inhibitor.

Hypothetical Target Signaling Pathway

Given the prevalence of kinase inhibitors in drug discovery, a hypothetical application could involve investigating the effect of derivatives of this compound on a generic protein kinase signaling pathway.

Caption: Hypothetical modulation of a generic kinase signaling pathway.

This guide serves as a foundational resource for researchers interested in utilizing 2-Amino-3,5-difluorobenzoic acid. While the full biological potential of this specific molecule is yet to be extensively explored, its chemical properties and structural motifs position it as a valuable compound for future discoveries in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzoic acid (CAS No: 126674-78-0) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural features, including the presence of an amino group, a carboxylic acid, and two fluorine atoms, make it a valuable building block for the synthesis of novel pharmaceuticals and high-performance polymers.[2] The fluorine substituents can modulate properties such as metabolic stability, binding affinity, and lipophilicity, making this molecule a versatile intermediate in drug discovery.[2] This guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-3,5-difluorobenzoic acid, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

A summary of the available quantitative data for 2-Amino-3,5-difluorobenzoic acid is presented below. It is important to note that much of the publicly available data for this compound is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | ChemBK[3] |

| Molar Mass | 173.12 g/mol | ChemBK[3] |

| Appearance | White to yellow to brown solid | Sigma-Aldrich |

| Purity | ≥97% | Various Suppliers |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 291.8 ± 40.0 °C (Predicted) | ChemBK[3] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | ChemBK[3] |

| pKa | 4.26 ± 0.10 (Predicted) | ChemBK[3] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | Various Suppliers |

| LogP | Not determined | - |

| Flash Point | 130.272 °C | ChemBK[3] |

| Vapor Pressure | 0.001 mmHg at 25°C | ChemBK[3] |

| Storage Conditions | Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °C | ChemBK[3], Sigma-Aldrich |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a solid organic compound such as 2-Amino-3,5-difluorobenzoic acid.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the compound is 50% ionized. Potentiometric titration is a common method for its determination.

Methodology:

-

Solution Preparation: A precisely weighed amount of 2-Amino-3,5-difluorobenzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffered solutions at various pH values) in a sealed, screw-cap vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Determination of LogP (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel solid compound like 2-Amino-3,5-difluorobenzoic acid.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

References

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzoic Acid

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzoic acid, a crucial building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties and Specifications

2-Amino-3,5-difluorobenzoic acid is a difluorinated aromatic compound containing both an amine and a carboxylic acid functional group. These features make it a versatile intermediate in organic synthesis. The presence of fluorine atoms can impart unique characteristics to end products, such as enhanced thermal stability, modified electronic properties, and increased biological activity.

| Property | Data | Reference |

| Molecular Formula | C7H5F2NO2 | [1][2][3] |

| Molecular Weight | 173.1 g/mol / 173.12 g/mol | [1][2][3] |

| CAS Number | 126674-78-0 | [1][2] |

| Appearance | White to yellow to brown solid/powder | [4] |

| Purity | Typically available at ≥95% | [2][5] |

| IUPAC Name | 2-amino-3,5-difluorobenzoic acid | [4] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 291.8 ± 40.0 °C | [3] |

| Flash Point (Predicted) | 130.272 °C | [3] |

| Storage Temperature | Refrigerator | [4] |

Synthesis and Experimental Protocols

The synthesis of 2-Amino-3,5-difluorobenzoic acid typically involves the nitration of a precursor followed by the reduction of the nitro group. A common synthetic route starts from 3,5-difluorobenzoic acid, which is first nitrated to prepare 2-nitro-3,5-difluorobenzoic acid.[3] The nitro group is then reduced to yield the final product.[3]

While a specific, detailed experimental protocol for 2-Amino-3,5-difluorobenzoic acid was not found in the provided search results, a representative procedure for a structurally similar compound, 4-amino-3,5-difluorobenzoic acid, illustrates the general methodology.

Example Experimental Protocol: Synthesis of 4-amino-3,5-difluorobenzoic acid [6][7]

This synthesis is conducted in two main stages:

-

Formation of 4-amino-3,5-difluorobenzonitrile: 4-bromo-2,6-difluoroaniline and copper(I) cyanide (CuCN) are suspended in dimethylformamide (DMF) and refluxed for 24 hours.[6][7]

-

Hydrolysis to 4-amino-3,5-difluorobenzoic acid: The resulting 4-amino-3,5-difluorobenzonitrile is treated with a solution of sodium hydroxide and heated to reflux for 24 hours.[6][7] The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the product.[6][7] The crude product is then purified.

Generalized synthesis workflow for 2-Amino-3,5-difluorobenzoic acid.

Applications in Research and Drug Development

2-Amino-3,5-difluorobenzoic acid is a valuable intermediate with applications in several key areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine can influence a drug's metabolic stability, efficacy, and binding affinity. Fluorine-containing amino acids are becoming increasingly important in modern drug design.[8]

-

High-Performance Polymers: This compound is used in the development of advanced polymers, such as polyimides, where its structure contributes to enhanced thermal and chemical resistance.

-

Agrochemicals: Fluorinated aromatic compounds are frequently employed in the creation of new agrochemicals due to their inherent stability and biological activity.

Role of 2-Amino-3,5-difluorobenzoic acid in drug discovery.

Safety and Handling

According to safety information, 2-Amino-3,5-difluorobenzoic acid is classified with the signal word "Warning".[4] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a cool, dry, and well-ventilated area.

References

- 1. 2-Amino-3,5-difluorobenzoic acid 97% Supplier in Mumbai, 2-Amino-3,5-difluorobenzoic acid 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-3,5-difluorobenzoic acid | 126674-78-0 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-3,5-difluorobenzoic acid. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and logical workflows for spectral analysis. The information presented is intended to support research, drug development, and quality control activities where the characterization of this molecule is essential.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for 2-Amino-3,5-difluorobenzoic acid, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Amino-3,5-difluorobenzoic acid is summarized in the table below. The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents. The acidic proton of the carboxylic acid and the protons of the amino group are also predicted.

| Proton (H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.10 - 7.30 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| H-6 | 6.80 - 7.00 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 2-Amino-3,5-difluorobenzoic acid is detailed in the following table. The spectrum is expected to display seven unique carbon signals. The chemical shifts of the fluorinated carbons will be significantly influenced by the strong electronegativity of the fluorine atoms, resulting in large C-F coupling constants.

| Carbon (C) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J) in Hz |

| C-1 (-COOH) | 165 - 175 | Singlet (s) | - |

| C-2 (-NH₂) | 140 - 150 | Doublet of Doublets (dd) | J(C-F) ≈ 10-15, J(C-F) ≈ 2-5 |

| C-3 (-F) | 155 - 165 | Doublet (d) | J(C-F) ≈ 240-260 |

| C-4 | 110 - 120 | Doublet (d) | J(C-F) ≈ 20-30 |

| C-5 (-F) | 150 - 160 | Doublet (d) | J(C-F) ≈ 240-260 |

| C-6 | 105 - 115 | Doublet (d) | J(C-F) ≈ 20-30 |

| C-7 (Carboxyl) | 168 - 172 | Singlet (s) | - |

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of small aromatic molecules like 2-Amino-3,5-difluorobenzoic acid.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-3,5-difluorobenzoic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids due to its ability to dissolve the sample and to observe the exchangeable protons of the carboxylic acid and amino groups.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Workflows

The logical flow of NMR analysis and the structural relationships of the molecule can be visualized using diagrams.

Caption: Workflow for NMR spectral analysis.

Caption: Connectivity of the carbon backbone.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Amino-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Amino-3,5-difluorobenzoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires precise structural confirmation and purity assessment, for which FTIR and MS are indispensable tools. This document outlines detailed experimental protocols, predicted spectral data, and the logical framework for data interpretation.

Introduction to 2-Amino-3,5-difluorobenzoic Acid

2-Amino-3,5-difluorobenzoic acid (C₇H₅F₂NO₂) is an aromatic organic compound with a molecular weight of 173.12 g/mol . Its structure, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, gives rise to a unique spectral fingerprint that can be elucidated through FTIR and mass spectrometry. Accurate analysis is crucial for quality control and to ensure the integrity of subsequent synthetic steps in drug development.

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

Predicted FTIR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3400-3300 | N-H Symmetric & Asymmetric Stretching | Amino (-NH₂) | Medium |

| 3300-2500 | O-H Stretching | Carboxylic Acid (-COOH) | Broad, Strong |

| 1710-1680 | C=O Stretching | Carboxylic Acid (-COOH) | Strong |

| 1620-1580 | N-H Bending | Amino (-NH₂) | Medium |

| 1600-1450 | C=C Stretching | Aromatic Ring | Medium-Strong |

| 1300-1200 | C-O Stretching | Carboxylic Acid (-COOH) | Strong |

| 1250-1100 | C-F Stretching | Aryl Fluoride | Strong |

| 1200-1000 | C-N Stretching | Aryl Amine | Medium |

| 900-670 | C-H Bending (out-of-plane) | Aromatic Ring | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is suitable for rapid and non-destructive analysis of solid samples.

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their self-check procedures.

-

Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the 2-Amino-3,5-difluorobenzoic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The collected interferogram is automatically Fourier-transformed by the instrument software to generate the infrared spectrum. Perform a baseline correction if necessary.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Predicted Mass Spectral Data

For 2-Amino-3,5-difluorobenzoic acid (m/z = 173.12), the following fragmentation pattern is predicted under electron ionization (EI) or electrospray ionization (ESI) conditions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 173 | [M]⁺ | [C₇H₅F₂NO₂]⁺ | Molecular Ion |

| 156 | [M - OH]⁺ | [C₇H₄F₂NO]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 128 | [M - COOH]⁺ | [C₆H₄F₂N]⁺ | Loss of the carboxylic acid group |

| 111 | [C₅H₂F₂N]⁺ | Further fragmentation of the aromatic ring | |

| 100 | [C₅H₂F₂]⁺ | Loss of HCN from the aminodifluorophenyl cation |

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

This protocol is suitable for the rapid analysis of a purified sample.

-

Sample Preparation: Prepare a dilute solution of 2-Amino-3,5-difluorobenzoic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to optimal values for small molecule analysis.

-

Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire mass spectra in the appropriate mass range (e.g., m/z 50-300) in either positive or negative ion mode. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Caption: Experimental workflow for Direct Infusion ESI-MS analysis.

Integrated Data Interpretation for Structural Confirmation

The combination of FTIR and mass spectrometry provides a high degree of confidence in the structural elucidation of 2-Amino-3,5-difluorobenzoic acid. The logical relationship between the data from these two techniques is illustrated below.

Caption: Logical flow for structural confirmation using FTIR and MS data.

Conclusion

This technical guide provides a foundational understanding of the FTIR and mass spectrometry analysis of 2-Amino-3,5-difluorobenzoic acid. The presented experimental protocols offer practical guidance for researchers, while the predicted spectral data serves as a valuable reference for data interpretation. The synergistic use of these two powerful analytical techniques enables unambiguous structural confirmation, which is paramount in the fields of chemical research and pharmaceutical development.

Technical Guide: Solubility of 2-Amino-3,5-difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the solubility characteristics of 2-Amino-3,5-difluorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information, comparative data from structurally similar molecules, and a detailed experimental protocol for researchers to determine solubility in their laboratories. A generalized experimental workflow is also presented.

Introduction

2-Amino-3,5-difluorobenzoic acid (CAS No: 126674-78-0) is a fluorinated aromatic carboxylic acid and an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its physical and chemical properties, particularly its solubility, are critical for process development, formulation, and biological studies. This guide aims to provide a technical resource on the solubility of this compound in organic solvents.

Chemical Structure:

-

Name: 2-Amino-3,5-difluorobenzoic acid

-

Appearance: Typically a white to yellow or brown solid.

Solubility Data

Quantitative solubility data for 2-Amino-3,5-difluorobenzoic acid is not widely available in published literature. However, qualitative information and data from analogous compounds can provide valuable insights into its likely solubility profile. The presence of both a polar carboxylic acid group and an amino group, along with a fluorinated aromatic ring, suggests a complex solubility behavior. Generally, it is expected to be more soluble in polar organic solvents.

Table 1: Qualitative and Comparative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 2-Amino-3,5-difluorobenzoic acid | Dimethyl sulfoxide (DMSO) | Soluble | Not specified | A supplier notes compatibility with common organic solvents like DMSO and DMF.[2] |

| 2-Amino-3,5-difluorobenzoic acid | Dimethylformamide (DMF) | Soluble | Not specified | Mentioned as a compatible solvent.[2] |

| 2-Amino-3,5-difluorobenzoic acid | Water | Insoluble | Not specified | Stated to be insoluble in water.[2] |

| 2-Amino-5-fluorobenzoic acid (analog) | Ethanol | ~ 20 mg/mL | Not specified | Data for a structurally similar compound.[4] |

| 2-Amino-5-fluorobenzoic acid (analog) | DMSO | ~ 30 mg/mL | Not specified | Data for a structurally similar compound.[4] |

| 2-Amino-5-fluorobenzoic acid (analog) | DMF | ~ 30 mg/mL | Not specified | Data for a structurally similar compound.[4] |

| 4-Aminobenzoic acid (analog) | Ethanol | 1 g dissolves in 8 mL | Not specified | This non-fluorinated analog is soluble in many polar organic solvents.[5][6] |

| 4-Aminobenzoic acid (analog) | Ether | 1 g dissolves in 60 mL | Not specified | Soluble in ether.[6] |

| 4-Aminobenzoic acid (analog) | Hot Water | 1 g dissolves in 90 mL | Boiling | Solubility in water increases with temperature.[5][6] |

| 4-Aminobenzoic acid (analog) | Benzene | Slightly soluble | Not specified | [6] |

| 4-Aminobenzoic acid (analog) | Petroleum Ether | Practically insoluble | Not specified | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like 2-Amino-3,5-difluorobenzoic acid in an organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

-

2-Amino-3,5-difluorobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-3,5-difluorobenzoic acid to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be under continuous agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of 2-Amino-3,5-difluorobenzoic acid.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

3.3. Safety Precautions

-

Handle 2-Amino-3,5-difluorobenzoic acid and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2-Amino-3,5-difluorobenzoic acid and the solvents used for specific handling and disposal information.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-3,5-difluorobenzoic acid 97% Supplier in Mumbai, 2-Amino-3,5-difluorobenzoic acid 97% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure of 2-Amino-3,5-difluorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystallographic characteristics of derivatives of aminodifluorobenzoic acids, compounds of significant interest in pharmaceutical and materials science research. While crystallographic data for 2-Amino-3,5-difluorobenzoic acid is not publicly available at the time of this publication, this guide presents a comprehensive analysis of closely related structures, including the positional isomer 4-Amino-3,5-difluorobenzoic acid and the related compound 2-Amino-5-fluorobenzoic acid. This document details the molecular geometry, supramolecular features, and the experimental protocols utilized for their structural determination, offering valuable insights for researchers working with fluorinated benzoic acid derivatives.

Introduction

Fluorine-containing organic molecules are of paramount importance in drug design and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Amino-3,5-difluorobenzoic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and high-performance polymers.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

Despite a thorough search of crystallographic databases, the crystal structure of 2-Amino-3,5-difluorobenzoic acid has not been reported in publicly accessible literature. However, detailed structural information is available for its positional isomer, derivatives of 4-Amino-3,5-difluorobenzoic acid, and the related compound 2-Amino-5-fluorobenzoic acid. This guide will focus on the available data for these analogues to provide a framework for understanding the potential structural chemistry of 2-Amino-3,5-difluorobenzoic acid derivatives.

Crystal Structure Analysis of Related Compounds

4-Amino-3,5-difluorobenzoic Acid Derivatives

A study by Novikov et al. (2024) provides a detailed crystallographic analysis of two intermediates derived from 4-Amino-3,5-difluorobenzoic acid: 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II).[2][3]

The molecules of both compounds exhibit a quinoid character in the phenyl ring, with notable distortion of bond angles due to the presence of fluorine substituents in the ortho positions to the amino group.[2][3] In the solid state, the crystal packing is stabilized by a network of intermolecular interactions.

In the crystal structure of 4-amino-3,5-difluorobenzonitrile (I), molecules are connected by N—H···N and N—H···F hydrogen bonds, as well as π-stacking interactions.[2][4] For ethyl 4-amino-3,5-difluorobenzoate (II), the crystal packing is dominated by N—H···O hydrogen bonds, C—H···F short contacts, and π–π stacking interactions.[2][4] These interactions lead to the formation of chains of molecules within the crystal lattice.[4]

The following tables summarize the key crystallographic data for 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II).[3]

Table 1: Crystal data and structure refinement for 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II). [3]

| Parameter | 4-amino-3,5-difluorobenzonitrile (I) | ethyl 4-amino-3,5-difluorobenzoate (II) |

| Chemical formula | C₇H₄F₂N₂ | C₉H₉F₂NO₂ |

| Molar Mass | 154.12 g/mol | 201.17 g/mol |

| Crystal system | Monoclinic | Orthorhombic |

| Space group | P2₁/n | Pbcn |

| a (Å) | 7.4566 (3) | 15.1378 (6) |

| b (Å) | 6.0142 (3) | 6.6491 (3) |

| c (Å) | 14.8568 (7) | 18.0006 (7) |

| α (°) | 90 | 90 |

| β (°) | 102.348 (2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 650.49 (5) | 1812.31 (13) |

| Z | 4 | 8 |

| Temperature (K) | 150 | 150 |

| Radiation type | Mo Kα | Mo Kα |

| Wavelength (Å) | 0.71073 | 0.71073 |

Table 2: Hydrogen-bond geometry (Å, °) for 4-amino-3,5-difluorobenzonitrile (I). [4]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···N2ⁱ | 0.89(2) | 2.36(2) | 3.2202(18) | 163(2) |

| N1—H1B···F1ⁱⁱ | 0.90(2) | 2.45(2) | 3.2384(16) | 146(2) |

Table 3: Hydrogen-bond geometry (Å, °) for ethyl 4-amino-3,5-difluorobenzoate (II). [4]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1A···O1ⁱⁱⁱ | 0.89(2) | 2.16(2) | 3.007(2) | 159(2) |

| N1—H1B···O2ⁱᵛ | 0.89(2) | 2.21(2) | 3.061(2) | 160(2) |

2-Amino-5-fluorobenzoic acid

The crystal structure of 2-Amino-5-fluorobenzoic acid provides valuable insights into the structural motifs that may be present in the target compound. In this molecule, an intramolecular N—H···O hydrogen bond forms a six-membered ring (S(6) motif).[5] In the crystal, molecules form inversion dimers through pairs of O—H···O hydrogen bonds, creating R²₂(8) loops.[5] The crystal packing is further stabilized by weak N—H···F hydrogen bonds, short F···F contacts, and π–π stacking interactions.[5]

Table 4: Crystal data and structure refinement for 2-Amino-5-fluorobenzoic acid. [5]

| Parameter | 2-Amino-5-fluorobenzoic acid |

| Chemical formula | C₇H₆FNO₂ |

| Molar Mass | 155.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (ų) | 689.58 (5) |

| Z | 4 |

| Temperature (K) | 293 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of the target compound is the first critical step. For instance, 4-amino-3,5-difluorobenzoic acid was synthesized by treating 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification with hydrochloric acid.[2][3]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 2-Amino-5-fluorobenzoic acid, colorless prisms were obtained by slow evaporation from a solution in a mixture of dichloromethane and methanol.[5]

X-ray Diffraction and Structure Refinement

The experimental workflow for single-crystal X-ray diffraction analysis is outlined below.

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 150 K or 293 K).[3][5] The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental effects. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated to ensure its quality and chemical sense.

Conclusion and Future Outlook

This technical guide has summarized the available crystallographic data for derivatives of 4-Amino-3,5-difluorobenzoic acid and 2-Amino-5-fluorobenzoic acid, providing a valuable resource for researchers in the field. The detailed analysis of their molecular geometries and supramolecular interactions offers a foundation for predicting the structural properties of the yet-to-be-determined crystal structure of 2-Amino-3,5-difluorobenzoic acid and its derivatives.

The experimental protocols outlined herein provide a clear roadmap for the synthesis, crystallization, and structure determination of these and related compounds. It is anticipated that future research will lead to the successful crystallization and structural elucidation of 2-Amino-3,5-difluorobenzoic acid, which will be a significant contribution to the understanding of fluorinated benzoic acids and will further aid in the rational design of new pharmaceuticals and materials.

References

- 1. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-Amino-3-fluorobenzoic acid | 825-22-9 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

A Technical Guide to the Theoretical and Computational Analysis of 2-Amino-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzoic acid (C₇H₅F₂NO₂) is a fluorinated aromatic compound of significant interest in materials science and pharmaceutical development. Its structural features—an amine group, a carboxylic acid group, and two fluorine atoms on the benzene ring—make it a versatile synthetic intermediate for high-performance polymers and biologically active molecules. The strategic placement of fluorine atoms can enhance thermal stability, modulate electronic properties, and improve the metabolic profile and binding affinity of derivative compounds.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and a modeled framework for the theoretical and computational investigation of 2-Amino-3,5-difluorobenzoic acid. While direct computational studies on this specific isomer are limited in published literature, this document outlines the established methodologies used for analogous molecules, offering a robust template for future research.

Physicochemical and Structural Properties

2-Amino-3,5-difluorobenzoic acid is a solid, typically appearing as a yellow or brown powder.[1] Its core structure consists of a benzoic acid backbone with an amino group at position 2 and fluorine substituents at positions 3 and 5. This substitution pattern influences the molecule's electronic distribution and reactivity.

Table 1: General and Physicochemical Properties of 2-Amino-3,5-difluorobenzoic Acid

| Property | Value | Source |

| IUPAC Name | 2-amino-3,5-difluorobenzoic acid | [2] |

| CAS Number | 126674-78-0 | [2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molar Mass | 173.12 g/mol | [1][3] |

| Appearance | Yellow to brown powder/crystals | [1][4] |

| Purity | Typically >95% | [1][5] |

| Predicted Density | 1.536 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 291.8 ± 40.0 °C | [3] |

| Predicted Flash Point | 130.272 °C | [3] |

| InChI Key | NORJRQVQTYNLAO-UHFFFAOYSA-N | [2] |

Synthesis Pathway and Experimental Protocols

The primary route reported for the synthesis of 2-Amino-3,5-difluorobenzoic acid involves the nitration of 3,5-difluorobenzoic acid to form 2-nitro-3,5-difluorobenzoic acid, followed by the chemical reduction of the nitro group to an amine.[3]

Caption: General synthesis workflow for 2-Amino-3,5-difluorobenzoic acid.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on standard organic chemistry transformations for nitration and nitro group reduction, as specific detailed procedures for this molecule are not widely published.

Step A: Nitration of 3,5-Difluorobenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over 1-2 hours, maintaining the reaction temperature below 5°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture slowly onto crushed ice. The precipitated solid, 2-nitro-3,5-difluorobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step B: Reduction of 2-Nitro-3,5-difluorobenzoic Acid

-

Reaction Setup: Suspend the dried 2-nitro-3,5-difluorobenzoic acid in ethanol or acetic acid in a flask.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction: If using SnCl₂, heat the mixture to reflux and monitor by TLC. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature.

-

Work-up (SnCl₂ method): Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude 2-Amino-3,5-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Theoretical and Computational Studies Framework

Computational chemistry provides invaluable insights into the molecular structure, stability, reactivity, and spectroscopic properties of molecules. While specific DFT studies for 2-Amino-3,5-difluorobenzoic acid are not prevalent, this section outlines a standard computational workflow based on methodologies applied to structurally related aminobenzoic acids.[6][7][8]

Caption: Standard workflow for computational analysis of molecular properties.

Computational Protocol

A typical computational study would be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

-

Software: Gaussian 16 or a similar quantum chemistry software package.[7]

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[9]

-

Basis Set: Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]

-

Procedure:

-

An initial geometry optimization is performed to find the lowest energy conformer of the molecule.

-

A frequency calculation is then run on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Further calculations are performed to determine electronic properties such as frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

-

Predicted Molecular Geometry

The optimized geometry reveals the spatial arrangement of atoms. Key parameters include bond lengths and angles, which are influenced by the electronic effects of the substituents. The presence of an intramolecular hydrogen bond between the amino group and the carboxylic acid's carbonyl oxygen is highly probable, which would affect planarity and bond characteristics.

Table 2: Predicted Key Geometric Parameters (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C-OH | 1.35 | |

| C-NH₂ | 1.37 | |

| C-F (at C3) | 1.36 | |

| C-F (at C5) | 1.35 | |

| Bond Angles (°) | O=C-OH | 122.5 |

| C-C-NH₂ | 121.0 | |

| C-C-F (at C3) | 119.5 | |

| C-C-F (at C5) | 120.0 | |

| Dihedral Angle (°) | C-C-C=O | ~0 (near planar) |

| Note: These values are illustrative, based on DFT calculations of similar substituted benzoic acids, and serve as expected reference points. |

Vibrational Spectroscopy (FT-IR and Raman) Analysis

Vibrational analysis predicts the frequencies at which the molecule absorbs infrared radiation or scatters Raman light. These frequencies correspond to specific bond stretching, bending, and torsional motions.

Table 3: Predicted Major Vibrational Frequencies and Assignments (Illustrative Data)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3450 | N-H asymmetric stretch | Stretching of the N-H bonds in the amino group. |

| ~3350 | N-H symmetric stretch | Stretching of the N-H bonds in the amino group. |

| ~3050 | O-H stretch | Stretching of the O-H bond in the carboxylic acid group. |

| ~1680 | C=O stretch | Stretching of the carbonyl double bond. |

| ~1610 | N-H scissoring | Bending motion of the amino group. |

| ~1450 | C=C aromatic stretch | In-plane stretching of the benzene ring. |

| ~1280 | C-F stretch | Stretching of the carbon-fluorine bonds. |

| ~1250 | C-O stretch | Stretching of the C-O single bond in the carboxylic acid. |

| Note: These are predicted wavenumbers from DFT calculations and may differ slightly from experimental values. They are based on analyses of similar fluorinated and aminated benzoic acids.[6][7] |

Electronic Properties and Reactivity

Analysis of the electronic structure helps in understanding the molecule's reactivity, stability, and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential is expected around the carbonyl oxygen and fluorine atoms, while positive potential would be near the amino and hydroxyl hydrogens.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability.[6]

Table 4: Predicted Electronic Properties (Illustrative Data)

| Property | Predicted Value | Implication |

| HOMO Energy | -6.5 eV | Region of electron donation (likely on the amino group and ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (likely on the carboxylic acid and ring) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | ~3.5 D | Reflects significant polarity due to electronegative F, O, and N atoms. |

| Note: These values are representative and would need to be confirmed by specific calculations for 2-Amino-3,5-difluorobenzoic acid. |

Potential Applications and Pharmacological Relevance

The unique structure of 2-Amino-3,5-difluorobenzoic acid makes it a valuable precursor in several fields.

-

Polymer Science: It serves as a monomer for creating high-performance polyimides and other polymers. The fluorine atoms impart desirable properties such as low dielectric constant, high thermal stability, and chemical resistance.[1]

-

Pharmaceuticals: As a scaffold or intermediate, it is used in the synthesis of Active Pharmaceutical Ingredients (APIs). Fluorine substitution is a common strategy in drug design to block metabolic pathways, increase lipophilicity, and enhance binding affinity to biological targets.[1]

Hypothetical Signaling Pathway Interaction

Given that many fluorinated aromatic compounds act as inhibitors of signaling proteins like kinases, it is plausible that derivatives of 2-Amino-3,5-difluorobenzoic acid could be designed to target such pathways. For instance, it could serve as a fragment for developing an inhibitor of a hypothetical protein kinase involved in a cell proliferation pathway.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

2-Amino-3,5-difluorobenzoic acid is a key chemical intermediate with significant potential in advanced materials and medicinal chemistry. This guide has summarized its known properties and provided a detailed, albeit modeled, framework for its comprehensive theoretical and computational characterization. By applying established DFT methodologies, researchers can predict its structural, vibrational, and electronic properties, thereby accelerating its application in the design of novel polymers and therapeutic agents. The protocols and workflows presented here serve as a foundational guide for unlocking the full potential of this versatile fluorinated molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-3,5-difluorobenzoic acid | 126674-78-0 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. B21458.14 [thermofisher.com]

- 5. cusabio.com [cusabio.com]

- 6. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

quantum chemical calculations for fluorinated benzoic acids

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Benzoic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of fluorinated benzoic acids. Fluorination is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as acidity (pKa), lipophilicity, and metabolic stability. Understanding these properties at a molecular level is crucial for rational drug design. Quantum chemical calculations offer a powerful in-silico approach to predict and analyze these characteristics, thereby guiding experimental efforts.

Conformational Analysis

The three-dimensional structure of a molecule dictates its interaction with biological targets. For flexible molecules like fluorinated benzoic acids, identifying the landscape of low-energy conformers is a critical first step. The primary degrees of freedom are the rotation around the C-C bond connecting the phenyl ring and the carboxylic group (defined by the C-C-C=O dihedral angle) and the rotation of the hydroxyl proton (O=C-O-H dihedral angle).

Quantum chemical calculations are employed to map the potential energy surface along these rotational coordinates.[1] For instance, in 3,5-difluorobenzoic acid (3,5-DFBA) and 3,4,5-trifluorobenzoic acid (3,4,5-TFBA), the global minimum energy conformer is found to be planar, similar to benzoic acid itself.[1][2] A second, higher-energy conformer exists where the hydroxyl proton is rotated by approximately 180 degrees.[1][2] The presence of ortho-substituents, however, can lead to non-planar ground state structures due to steric hindrance.

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for performing a conformational analysis using quantum chemical methods.

Caption: A generalized workflow for identifying stable conformers of fluorinated benzoic acids.

Quantitative Conformational Data

The following table summarizes the calculated relative energies for the second conformer (local minimum) of several fluorinated benzoic acids compared to their global minimum.

| Compound | Method | Basis Set | Relative Energy (kJ/mol)[1][2] | Planarity of Global Minimum[1][2] |

| Benzoic Acid | B3LYP | aug-cc-pVTZ | 27.36 | Planar |

| 3,5-Difluorobenzoic Acid | B3LYP | aug-cc-pVTZ | 26.5 | Planar |

| 3,4,5-Trifluorobenzoic Acid | B3LYP | aug-cc-pVTZ | 28.2 | Planar |

Note: Relative energies are corrected for zero-point energy (ZPE).

Protocol for Conformational Analysis

-

Initial Structure Generation : Generate an initial 3D structure of the fluorinated benzoic acid.

-

Potential Energy Surface (PES) Scan : Perform a relaxed PES scan by systematically rotating the key dihedral angles (C-C-C=O and O=C-O-H). A common level of theory for this step is B3LYP with the 6-311G basis set.[1][3] This scan helps to identify all potential low-energy conformers.

-

Optimization and Frequency Calculation : The stationary points (minima) identified from the PES scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory, such as B3LYP with a larger basis set like aug-cc-pVTZ.[1][2] The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

Zero-Point Energy (ZPE) Correction : The relative energies of the conformers are calculated from the electronic energies obtained in the previous step and corrected for zero-point vibrational energy.[1][2]

-

Higher-Level Calculations (Optional) : For more accurate energies and spectroscopic parameters, further single-point energy calculations or geometry optimizations can be performed using methods like Møller-Plesset perturbation theory (MP2).[2]

Acidity (pKa) Prediction

The acidity of benzoic acids, quantified by the pKa value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4] Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group, which generally increases the acidity of the carboxylic acid (i.e., lowers the pKa). The magnitude of this effect depends on the number and position of the fluorine substituents.[2]

Directly calculating pKa is computationally demanding as it requires an accurate determination of the free energy of dissociation in solution.[5][6] A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Workflow for pKa Prediction

This diagram outlines a common "direct method" workflow for calculating pKa values.

Caption: A schematic of the direct method for in-silico pKa prediction.

Structural Indicators of Acidity

While full pKa calculations are complex, changes in key bond lengths within the carboxylic acid group upon fluorination can provide a qualitative indication of acidity. Increased electron withdrawal by fluorine substituents tends to stabilize the carboxylate anion, leading to a stronger acid. This can be reflected in the geometry of the undissociated acid.

| Compound | Method/Basis Set | C=O Bond Length (Å)[2] | C-O Bond Length (Å)[2] | O-H Bond Length (Å)[2] |

| Benzoic Acid | B3LYP/aug-cc-pVTZ | 1.216 | 1.365 | 0.972 |

| 4-Fluorobenzoic Acid | B3LYP/aug-cc-pVTZ | 1.215 | 1.364 | 0.972 |

| 3,5-Difluorobenzoic Acid | B3LYP/aug-cc-pVTZ | 1.214 | 1.362 | 0.972 |

| 3,4,5-Trifluorobenzoic Acid | B3LYP/aug-cc-pVTZ | 1.213 | 1.360 | 0.972 |

The data shows a slight shortening of the C=O and C-O bonds with increasing fluorination, consistent with the electron-withdrawing effect of fluorine atoms.[2]

Protocol for pKa Prediction

-

Select Computational Model : Choose a reliable density functional (e.g., CAM-B3LYP, B3PW91) and a suitable basis set (e.g., 6-311+G(d,p)).[5]

-

Solvation Model : Employ an implicit solvation model, such as the Solvation Model based on Density (SMD), to simulate the aqueous environment.[5] For higher accuracy, one or more explicit water molecules can be included in the calculation to model direct hydrogen bonding interactions with the carboxylic group.[5]

-

Geometry Optimization : Perform full geometry optimizations for both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻) within the chosen solvation model.

-

Frequency Calculations : Run frequency calculations on the optimized structures to obtain the Gibbs free energies (G) for both species (G_HA and G_A⁻).

-

Calculate Reaction Free Energy : Calculate the Gibbs free energy of the dissociation reaction: ΔG = G(A⁻) + G(H⁺) - G(HA). The free energy of the solvated proton, G(H⁺), is a known challenge and is typically taken from literature as an empirically determined value that is specific to the chosen theoretical model.[6]

-

Calculate pKa : Use the standard thermodynamic equation to convert ΔG to pKa: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature (usually 298.15 K).

Spectroscopic Properties

Quantum chemical calculations are highly effective at predicting molecular spectroscopic parameters, which can be directly compared with experimental data from techniques like microwave spectroscopy to confirm the computed structures.[2] This synergy between theory and experiment is crucial for unambiguously determining the gas-phase structures of molecules.

Comparison of Calculated and Experimental Rotational Constants

Rotational constants (A, B, C) are inversely proportional to the principal moments of inertia of a molecule and are therefore highly sensitive to its geometry. The excellent agreement between calculated and experimental values for fluorinated benzoic acids validates the accuracy of the computational methods.

| Compound | Parameter | B3LYP/aug-cc-pVTZ[1][2] | MP2/aug-cc-pVTZ[2] | Experimental[1][2] |

| 3,5-Difluorobenzoic Acid | A (MHz) | 2404.7 | - | 2403.5 |

| B (MHz) | 998.6 | - | 996.1 | |

| C (MHz) | 704.9 | - | 702.9 | |

| 3,4,5-Trifluorobenzoic Acid | A (MHz) | 1535.9 | 1541.3 | 1535.3 |

| B (MHz) | 650.0 | 652.8 | 650.3 | |

| C (MHz) | 456.8 | 458.6 | 457.0 |

Protocol for Spectroscopic Parameter Calculation

-

High-Level Geometry Optimization : Accurate prediction of rotational constants requires a highly accurate molecular geometry. Perform geometry optimization at a robust level of theory, such as B3LYP or MP2, with a large basis set (e.g., aug-cc-pVTZ).[1][2]

-

Frequency Calculation : A frequency calculation on the optimized geometry is necessary to confirm it is a true minimum and to compute various spectroscopic parameters.

-

Output Analysis : The output file from the quantum chemistry software (e.g., Gaussian 16) will contain the predicted rotational constants and other data like vibrational frequencies and infrared intensities.[3] These can be directly compared to experimental results.

Conclusion

Quantum chemical calculations provide indispensable tools for researchers in chemistry and drug development, offering detailed insights into the properties of fluorinated benzoic acids. From determining the preferred three-dimensional shapes through conformational analysis to predicting acidity and spectroscopic signatures, these computational methods allow for a deep, molecular-level understanding. The protocols and data presented in this guide highlight the accuracy and predictive power of modern computational chemistry, demonstrating its role as a key partner to experimental investigation in the design and development of new chemical entities.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. "Conformational landscapes of symmetrically fluorine-substituted benzoi" by Jingling Hong, Alitza Gracia et al. [scholarworks.utrgv.edu]

- 4. optibrium.com [optibrium.com]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Impact of Difluorination on the Electronic Landscape of Aminobenzoic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the nuanced electronic properties of difluorinated aminobenzoic acids, a class of compounds with significant potential in drug design. By modulating the electronic characteristics of the core aminobenzoic acid structure, difluorination offers a powerful tool to enhance potency, refine selectivity, and improve the pharmacokinetic profiles of therapeutic agents. This document provides a comprehensive overview of these effects, supported by available quantitative data, detailed experimental and computational protocols, and visualizations to elucidate key concepts.

The Electronic Influence of Fluorine Substitution

The introduction of two fluorine atoms onto the aminobenzoic acid framework profoundly alters its electronic properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly impact the electron density distribution across the molecule. This, in turn, influences key parameters relevant to drug action, including acidity (pKa), molecular orbital energies (HOMO and LUMO), and the overall dipole moment. The precise positioning of the two fluorine atoms relative to the amino and carboxylic acid groups allows for fine-tuning of these properties.

Quantitative Electronic Properties of Difluorinated Aminobenzoic Acids